1-Adamantyl(trimethyl)silane

Description

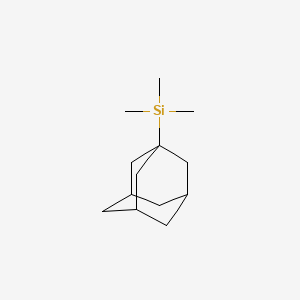

Structure

3D Structure

Properties

IUPAC Name |

1-adamantyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24Si/c1-14(2,3)13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWQUFUVGXLEME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Electronic Structure and Steric Effects in 1 Adamantyl Trimethyl Silane

Electronic Properties of the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group, -Si(CH₃)₃, significantly influences the electronic environment of the adamantane (B196018) cage in 1-adamantyl(trimethyl)silane through a combination of inductive and hyperconjugative effects. These electronic interactions can alter the reactivity of the adamantyl framework and stabilize reactive intermediates.

Inductive and Hyperconjugative Effects on Adamantane Reactivity

The interplay of these electronic effects can be summarized as follows:

| Effect | Description | Impact on Adamantane Moiety |

| Inductive Effect | The C-Si bond is polarized towards carbon due to silicon's lower electronegativity, leading to electron donation through the sigma framework. | Increases electron density on the adamantane cage, particularly at the C1 position. |

| Hyperconjugation | The electrons in the C-Si σ-bond can overlap with adjacent empty or partially filled orbitals, providing electron density. | Stabilizes positive charges that may develop on the adamantane cage during reactions, particularly at the β-position. |

Stabilization of Adjacent Carbocations and Anions by Silicon

The ability of silicon to stabilize adjacent carbocations is a well-documented phenomenon known as the β-silicon effect. chemeurope.comnih.gov This effect is a powerful manifestation of hyperconjugation, where the C-Si σ-bond orbital overlaps with the empty p-orbital of a carbocation at the β-position. chemeurope.com In the context of the adamantane system, if a positive charge were to develop on a carbon atom β to the trimethylsilyl group, significant stabilization would be expected. This stabilization requires a specific geometric arrangement, ideally an anti-periplanar relationship between the C-Si bond and the empty p-orbital, to maximize orbital overlap. chemeurope.com The stabilization of a carbocation by a β-silyl group can significantly accelerate reactions that proceed through cationic intermediates. wikipedia.org

Conversely, silicon can also stabilize an adjacent carbanion, a phenomenon often referred to as the α-silicon effect. This stabilization is attributed to negative hyperconjugation, which involves the donation of electron density from the filled p-orbital of the carbanion into the empty σ* antibonding orbital of the adjacent C-Si bond. wikipedia.orgstackexchange.com Therefore, the trimethylsilyl group in this compound would be expected to stabilize a negative charge on the C1 carbon of the adamantane ring. This stabilization makes the proton on the C1 carbon more acidic than a comparable proton in adamantane itself.

| Intermediate | Position Relative to Si | Stabilizing Effect | Mechanism |

| Carbocation | β-position | Strong Stabilization | Hyperconjugation (β-silicon effect): Overlap of the filled C-Si σ-orbital with the empty p-orbital of the carbocation. chemeurope.comnih.gov |

| Carbanion | α-position | Stabilization | Negative Hyperconjugation (α-silicon effect): Overlap of the filled p-orbital of the carbanion with the empty C-Si σ* antibonding orbital. wikipedia.orgstackexchange.com |

Steric Influence of the Adamantyl and Trimethylsilyl Moieties

Both the adamantyl and trimethylsilyl groups are sterically demanding. Their combined bulk in this compound plays a crucial role in dictating the molecule's conformation and influencing the regio- and stereoselectivity of its reactions.

Conformational Analysis and Steric Hindrance

The adamantyl group is a rigid, bulky, and lipophilic cage structure. The trimethylsilyl group is also sterically significant due to the three methyl groups attached to the silicon atom. The covalent bond between these two bulky groups in this compound leads to considerable steric hindrance around the C-Si bond axis.

Impact on Regioselectivity and Stereoselectivity in Reactions

The significant steric bulk of both the adamantyl and trimethylsilyl groups is expected to have a profound impact on the regioselectivity and stereoselectivity of reactions involving this compound. researchgate.net

Regioselectivity is the preference for a reaction to occur at one position over another. masterorganicchemistry.com In reactions involving the adamantane cage of this compound, the bulky trimethylsilyl group would likely direct incoming reagents to the more accessible positions of the adamantane framework, away from the C1 position. For example, in radical functionalization reactions of adamantane, the selectivity for the tertiary (bridgehead) versus secondary positions is a key consideration. nih.gov The presence of the large TMS group at one bridgehead position would be expected to influence the selectivity of functionalization at the other bridgehead positions.

Stereoselectivity is the preferential formation of one stereoisomer over others. masterorganicchemistry.compsiberg.com In reactions where new chiral centers are formed, the steric hindrance imposed by the adamantyl and trimethylsilyl groups can create a biased environment, favoring the approach of a reagent from one direction over another. This can lead to the preferential formation of one diastereomer or enantiomer. For instance, in additions to a functional group on the adamantane core, the trimethylsilyl group would act as a bulky stereodirecting group.

Theoretical and Computational Investigations of Electronic Structure

While specific computational studies focusing exclusively on this compound were not identified in the search results, density functional theory (DFT) calculations are a powerful tool for investigating the electronic structure and properties of adamantane derivatives. nih.govresearchgate.net Such calculations could provide valuable insights into the electronic properties of this compound.

DFT studies on other functionalized adamantanes have been used to:

Optimize molecular geometries. nih.gov

Calculate frontier molecular orbital (HOMO and LUMO) energies, which are crucial for understanding chemical reactivity. nih.gov

Determine net atomic charges, providing a quantitative measure of the inductive effects. nih.gov

Analyze bond dissociation energies and partial charges to explain regioselectivity in reactions. researchgate.net

A theoretical investigation of this compound would likely confirm the electron-donating nature of the trimethylsilyl group through analysis of charge distribution and orbital energies. Furthermore, computational modeling could provide detailed information on the molecule's conformation, including bond lengths, bond angles, and dihedral angles, quantifying the steric interactions between the two bulky groups.

Quantum Chemical Calculations of Bonding and Stability

The central bond of interest in this molecule is the silicon-carbon (Si-C) bond connecting the adamantyl cage to the trimethylsilyl group. Theoretical calculations would be expected to reveal a bond length for this Si-C bond that is influenced by the steric repulsion between the bulky adamantyl and trimethylsilyl moieties. This steric strain can lead to a slight elongation of the Si-C bond compared to less sterically hindered organosilanes.

Predicting Molecular Geometry and Electronic Distributions

The three-dimensional arrangement of atoms in this compound is a direct consequence of the electronic and steric interactions between its constituent groups. Computational modeling is essential for accurately predicting its preferred conformation and understanding the distribution of electron density throughout the molecule.

The adamantyl group, with its rigid chair-like cyclohexane (B81311) subunits, imposes a fixed, bulky geometry on one side of the Si-C bond. On the other side, the trimethylsilyl group, with its three methyl groups, also occupies a significant volume. The tetrahedral arrangement around the silicon atom is expected to be distorted from the ideal 109.5° due to the steric pressure exerted by the adamantyl group.

Analysis of the molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the molecule's electronic behavior. The HOMO is likely to be localized on the Si-C sigma bond, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO would likely be associated with antibonding orbitals of the Si-C bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

Electron density maps and electrostatic potential surfaces generated from quantum chemical calculations can visually represent the distribution of charge within the molecule. These maps would likely show a region of higher electron density around the silicon atom due to its lower electronegativity compared to the carbon atoms of the methyl groups, and a relatively nonpolar adamantyl cage.

Table 1: Calculated Molecular Properties of this compound

| Property | Predicted Value | Method of Calculation |

| Si-C Bond Length (Å) | Data not available in search results | DFT (e.g., B3LYP/6-31G) |

| C-Si-C Bond Angle (°) | Data not available in search results | DFT (e.g., B3LYP/6-31G) |

| Si-C Bond Dissociation Energy (kcal/mol) | Data not available in search results | DFT (e.g., B3LYP/6-31G) |

| HOMO Energy (eV) | Data not available in search results | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy (eV) | Data not available in search results | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap (eV) | Data not available in search results | DFT (e.g., B3LYP/6-31G) |

Applications of 1 Adamantyl Trimethyl Silane in Advanced Organic Synthesis

Mediating and Catalytic Roles in Organic Transformations

There is no evidence in the reviewed literature to suggest that 1-Adamantyl(trimethyl)silane functions as a mediator or a catalyst in organic transformations. The roles of mediator and catalyst are often fulfilled by other types of silanes (e.g., tris(trimethyl)silane as a radical mediator) or adamantyl-containing compounds (e.g., tri(1-adamantyl)phosphine as a ligand in catalysis), but not by this compound itself. mdpi.comprinceton.edu

Due to the lack of specific, verifiable research data for these topics, generating an article that is "thorough, informative, and scientifically accurate" while strictly adhering to the provided outline is not feasible.

As a Radical Mediator for Carbon-Carbon Bond Formations

There is no direct scientific literature demonstrating the use of this compound as a radical mediator for carbon-carbon bond formations. Radical mediation is a role often fulfilled by other organosilanes, such as tris(trimethylsilyl)silane, which possesses a weaker silicon-hydrogen bond that facilitates hydrogen atom transfer to propagate a radical chain reaction. The structure of this compound, lacking a reactive Si-H bond, makes it unsuitable for the typical radical mediator pathways seen with other silanes. While a "3-trimethylsilyl-1-adamantyl radical" has been proposed as a fleeting intermediate in certain synthetic routes, this does not pertain to the parent compound acting as a mediator for external reactions. tandfonline.com

Influence on Transition Metal-Catalyzed Reactions

The influence of this compound on transition metal-catalyzed reactions is not described in the available research. In the field of catalysis, adamantyl groups are most commonly incorporated into phosphine (B1218219) ligands (e.g., tri(1-adamantyl)phosphine) that coordinate to a metal center. princeton.eduresearchgate.net In these contexts, the adamantyl group's steric bulk and electron-donating properties can significantly enhance catalytic activity and stability. However, there is no evidence to suggest that the this compound molecule itself is employed as a ligand, additive, or solvent to influence the outcomes of transition metal-catalyzed processes.

Precursors to Silicon-Containing Materials with Defined Architectures

Building Blocks for Nanocrystalline Silicon Clusters

There is no research indicating that this compound serves as a direct building block for nanocrystalline silicon clusters. The synthesis of silicon materials with defined, cage-like architectures sometimes involves compounds known as sila-adamantanes. researchgate.net These are molecules where silicon atoms replace some of the carbon atoms within the adamantane-like framework itself. This is fundamentally different from using this compound, where a complete adamantane (B196018) cage is attached to a trimethylsilyl (B98337) group. The latter is not a documented precursor for the bottom-up synthesis of silicon nanoclusters.

Synthesis and Reactivity of Functionalized 1 Adamantyl Trimethyl Silane Derivatives and Analogues

Silicon-Functionalized Adamantane (B196018) Derivatives

Silicon-functionalized adamantane derivatives are compounds where a silicon atom is directly attached to the adamantane cage. This direct linkage allows the adamantyl group to exert a significant steric and electronic influence on the silicon center, modifying its reactivity and stability.

Synthesis and Transformations of Adamantylsilanols and Adamantylsilylethers

Synthesis of Adamantylsilanols: Adamantylsilanols, characterized by a hydroxyl group attached to a silicon atom which is itself bonded to an adamantane cage (Ad-SiR₂-OH), are typically synthesized through the hydrolysis of the corresponding adamantylsilyl halides. This reaction involves the nucleophilic attack of water on the electrophilic silicon center, leading to the displacement of the halide and the formation of the silanol. The synthesis of hydroxy adamantanes via the hydrolysis of their halogenated precursors is a well-established method, and a similar principle applies to the formation of adamantylsilanols researchgate.net.

Transformations of Adamantylsilanols: The primary transformation of adamantylsilanols is condensation, where two silanol molecules react to form a siloxane (Ad-SiR₂-O-SiR₂-Ad) with the elimination of a water molecule. This process can lead to the formation of dimers or larger oligomeric or polymeric structures. The bulky adamantyl group may sterically hinder this condensation process, potentially allowing for the isolation of stable monomeric silanols.

Synthesis of Adamantylsilylethers: Adamantylsilylethers (Ad-SiR₂-OR') can be prepared through several synthetic routes. A common method is the reaction of an adamantylsilyl halide with an alcohol in the presence of a base to neutralize the hydrogen halide byproduct. Alternatively, they can be formed through the Williamson ether synthesis-type reaction between a pre-formed adamantylsilanol and an alkyl halide, or via the reaction of an adamantylsilanol with an alcohol under dehydration conditions.

Transformations of Adamantylsilylethers: The Si-O-C bond in adamantylsilylethers is susceptible to cleavage. These ethers are often used as protecting groups for alcohols in organic synthesis, and their removal (deprotection) is a key transformation. This cleavage is typically achieved under acidic conditions or by using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), which exploits the high affinity of fluorine for silicon.

Reactivity of Adamantylsilyl Halides and Pseudohalides

Adamantylsilyl halides (e.g., Ad-SiR₂-Cl) are versatile intermediates in adamantyl-silicon chemistry. The silicon-halogen bond is polarized, rendering the silicon atom highly electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the conversion of adamantylsilyl halides into a variety of other functionalized derivatives youtube.com.

The general reaction mechanism is a nucleophilic substitution at the silicon center, where the incoming nucleophile displaces the halide ion. The bulky adamantyl group can sterically hinder the approach of the nucleophile, potentially slowing the reaction rate compared to less hindered silyl (B83357) halides.

Below is a table summarizing the reactivity of adamantylsilyl halides with various nucleophiles.

| Nucleophile (Nu⁻) | Reagent Example | Product Formed | Product Structure | Reaction Type |

| Water | H₂O | Adamantylsilanol | Ad-SiR₂-OH | Hydrolysis |

| Alcohol | R'OH | Adamantylsilylether | Ad-SiR₂-OR' | Alcoholysis |

| Amine | R'₂NH | Adamantylsilylamine | Ad-SiR₂-NR'₂ | Aminolysis |

| Organometallic | R'MgBr or R'Li | Alkyl/Aryl Adamantylsilane | Ad-SiR₂-R' | Alkylation/Arylation |

| Hydride | LiAlH₄ | Adamantylsilane | Ad-SiR₂-H | Reduction |

Heteroatom-Substituted Adamantyl-Silicon Compounds

This class of compounds features a heteroatom, such as nitrogen or oxygen, bridging the adamantyl group and the silicon atom or being part of the silicon-containing moiety.

N-Trimethylsilyl-1-Adamantylamines: Synthesis and Reactivity

N-Trimethylsilyl-1-adamantylamine, also known as N-trimethylsilyl-1-adamantanamine, is a derivative of the antiviral drug amantadine nih.gov.

Synthesis: The synthesis of N-trimethylsilyl-1-adamantylamines typically involves the reaction of 1-adamantylamine with a trimethylsilylating agent. The choice of reagent depends on the desired reactivity and reaction conditions. Trimethylsilyl (B98337) derivatives are frequently used in gas chromatography to enhance the volatility of compounds with active hydrogens nih.govresearchgate.net.

| Silylating Agent | Byproduct | Conditions |

| Trimethylsilyl chloride (TMSCl) | HCl | Requires a base (e.g., triethylamine) to neutralize acid |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | N-Methylacetamide | Neutral conditions, volatile byproducts |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Methyltrifluoroacetamide | Highly reactive, volatile byproducts dshs-koeln.de |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | N-Methyltrifluoroacetamide | Highly reactive, volatile byproducts dshs-koeln.de |

Reactivity: The reactivity of N-trimethylsilyl-1-adamantylamine is centered on the Si-N bond.

Hydrolysis: The Si-N bond is sensitive to moisture and can be easily hydrolyzed to regenerate the parent 1-adamantylamine and trimethylsilanol. This property makes the trimethylsilyl group an effective protecting group for amines.

Silyl Group Transfer: N-silylamines can act as silylating agents themselves, transferring the trimethylsilyl group to other nucleophiles, such as alcohols or carboxylic acids, particularly when catalyzed dshs-koeln.de.

Use in Analysis: The formation of the N-trimethylsilyl derivative increases the volatility and thermal stability of 1-adamantylamine, facilitating its analysis by gas chromatography-mass spectrometry (GC-MS) researchgate.net.

Oxysilyl-Adamantane Structures and Their Transformations

Oxysilyl-adamantane structures are characterized by an Ad-O-Si linkage. These are essentially silyl ethers of adamantanols.

Synthesis: The most direct method for the synthesis of oxysilyl-adamantane compounds is the reaction of an adamantan-1-ol with a suitable silyl halide, such as trimethylsilyl chloride, in the presence of a base like pyridine or triethylamine. Adamantanols themselves can be synthesized through methods like the oxidation of adamantane or the hydrolysis of halo-adamantanes researchgate.net. The direct oxidation of adamantane can yield various polyhydroxylated adamantanes, which can subsequently be silylated to form poly(oxysilyl)-adamantane structures mdpi.com.

Transformations: The primary transformation of adamantyloxy-silanes is the cleavage of the O-Si bond to deprotect the hydroxyl group. This is a fundamental reaction in organic synthesis where silyl ethers serve as robust protecting groups for alcohols. The cleavage can be effected under various conditions:

Acidic Hydrolysis: Treatment with aqueous acid readily cleaves the silyl ether.

Fluoride Ion Catalysis: Reagents such as tetrabutylammonium fluoride (TBAF), potassium fluoride, or hydrofluoric acid (HF) are highly effective due to the formation of the very strong Si-F bond, which drives the reaction to completion.

Adamantyl-Substituted Polysilanes and Their Chemistry

Polysilanes are polymers with a backbone consisting entirely of silicon atoms. The incorporation of bulky adamantyl substituents onto this backbone imparts unique properties to the resulting materials.

Synthesis: Adamantyl-substituted polysilanes are typically synthesized via a Wurtz-type reductive coupling reaction. This involves the reaction of an adamantyl-substituted dihalosilane (e.g., adamantyl(methyl)dichlorosilane) with a molten alkali metal, such as sodium, in an inert, high-boiling solvent. The reaction proceeds through the formation of Si-Si bonds to build the polymer chain.

Chemistry and Properties: The presence of the adamantyl group has a profound impact on the chemistry and physical properties of the polysilane chain.

Thermal Stability: The rigid and stable adamantane skeleton significantly enhances the thermal stability of the polymer researchgate.net. Polymers with adamantyl substituents generally exhibit high glass transition temperatures (Tg) compared to their non-adamantyl counterparts researchgate.netresearchgate.net.

Solubility: The bulky, lipophilic nature of the adamantyl group can increase the polymer's solubility in common organic solvents, which is often a challenge for polysilanes with smaller alkyl or aryl groups nih.gov.

Steric Effects: The significant steric bulk of the adamantyl group can influence the conformation of the polysilane backbone researchgate.net. This can affect the polymer's electronic properties, such as its UV absorption characteristics, which are dependent on the σ-conjugation along the Si-Si chain.

Chemical Resistance: The adamantyl groups can sterically shield the Si-Si backbone from attack by chemical reagents, potentially increasing the polymer's resistance to degradation.

Synthesis of Tris(trimethylsilyl)silyl Adamantane Derivatives

The synthesis of adamantane derivatives featuring a tris(trimethylsilyl)silyl group, particularly acylsilanes, is achieved through the reaction of a silyl anion with a suitable acyl chloride. This method provides a direct route to forming the silicon-carbonyl bond. The general procedure involves the generation of a tris(trimethylsilyl)silyl anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an adamantane-based acyl chloride.

A representative synthesis involves the deprotonation of a polysilane precursor to generate the silyl anion. For instance, a dianionic species can be generated from a hexakis(silyl)tetramethyltetrasilane precursor using a strong base like potassium tert-butoxide (KOtBu) in a dry solvent such as dimethyl ether (DME) or tetrahydrofuran (THF). acs.org This dianion is then reacted with adamantoyl chloride. acs.org The nucleophilic attack of the silyl anion on the acyl chloride, followed by an aqueous workup, yields the corresponding adamantoyl-functionalized polysilane. nih.gov The resulting acylsilane products can often be isolated in high yields after purification by recrystallization. acs.org

The structures of these compounds are confirmed using various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. In the 13C NMR spectrum, the carbonyl group bound to the silicon atom exhibits a characteristic signal at a low field, for example, around δ = 249.8 ppm. nih.gov The 29Si NMR spectrum provides key information about the silicon environment; for example, signals for the silicon atom bearing the acyl group can appear at approximately -72.9 ppm. nih.gov

Table 1: Spectroscopic Data for a Representative Adamantoyl Polysilane Derivative

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| 13C | 249.8 | C=O |

| 13C | 51.9, 37.4, 36.8, 28.2 | Adamantyl-C |

| 13C | 3.0 | Si(CH3)3 |

| 13C | 0.4 | Si(CH3)2 |

| 29Si | -11.5 | SiMe3 |

| 29Si | -30.1 | SiMe2 |

| 29Si | -72.9 | SiC=O |

Data sourced from studies on 1,4-bis(adamantoyl)hexakis(trimethylsilyl)tetramethyltetrasilane. nih.gov

Generation and Reactivity of Silenes from Acylpolysilanes

Acylpolysilanes bearing an adamantyl group serve as photochemical precursors for the generation of highly reactive silenes (compounds containing a silicon-carbon double bond). The formation of these transient species is typically initiated by irradiation with light of a suitable wavelength, often corresponding to the nσ → π* transition of the acylsilane, which can be in the range of 350–410 nm. acs.org

Upon photolysis, these acylsilanes undergo a Brook-type rearrangement. This process involves the migration of a silyl group from the central silicon atom to the carbonyl oxygen, resulting in the formation of a silene intermediate. The mechanism for silene formation is supported by trapping experiments. For instance, when the photolysis is conducted in the presence of methanol (MeOH), the silene is trapped, providing evidence for its transient existence. acs.orgnih.gov

The subsequent reactivity of the generated silene is highly dependent on the structure of the precursor. In the case of a 1,4-bis(adamantoyl)polysilane, photolysis first leads to the formation of a monosilene intermediate. acs.orgnih.gov With continued irradiation, a second silene is formed on the other side of the molecule, creating a bissilene. nih.gov Interestingly, instead of undergoing an expected head-to-head dimerization, this adamantyl-substituted bissilene undergoes a highly selective head-to-tail intramolecular ring closure, which is an unprecedented rearrangement for this class of compounds. acs.orgnih.gov This specific reactivity highlights the influence of the bulky adamantyl group and the polysilane framework on the behavior of the transient silene intermediates.

Table 2: Photochemical Generation and Reaction of Adamantyl-Substituted Silenes

| Step | Process | Reactant/Intermediate | Product | Conditions |

| 1 | Silene Formation | Adamantoyl Polysilane | Monosilene Intermediate | Irradiation (λ ≈ 405 nm) |

| 2 | Second Silene Formation | Monosilene Intermediate | Bissilene Intermediate | Prolonged Irradiation |

| 3 | Intramolecular Cyclization | Bissilene Intermediate | Bicyclic Product | Spontaneous |

Analogues with Other Group 14 Elements at the Bridgehead Position (e.g., Germasila-adamantanes)

Adamantane analogues incorporating other Group 14 elements, such as germanium, into the cage structure have been synthesized, creating compounds known as germasila-adamantanes. rsc.orgrsc.org These molecules can be viewed as molecular cutouts of silicon-germanium alloys and are of interest for understanding the properties of these materials at a molecular level. rsc.orgresearchgate.net

A powerful and regioselective method for the synthesis of germasila-adamantanes involves a cationic sila-Wagner–Meerwein (SWM) rearrangement. rsc.orgrsc.org This reaction allows for the deliberate and controlled placement of germanium atoms into the thermodynamically favored bridgehead positions of the adamantane cage. rsc.orgresearchgate.net The synthesis can start from cyclic germa-oligosilanes or from sila-adamantane cages where germanium atoms are initially located in bridging positions or as peripheral substituents. rsc.orgresearchgate.net

The driving force for the migration of germanium to the bridgehead positions is thermodynamic. It is governed by the relative strengths of the bonds being broken and formed during the rearrangement. rsc.org The transformation is favored because it results in the formation of a maximum number of strong silicon-carbon (Si-C) bonds at the expense of weaker germanium-carbon (Ge-C) bonds. researchgate.net This energetic advantage outweighs the concurrent formation of weaker silicon-germanium (Si-Ge) bonds from stronger silicon-silicon (Si-Si) bonds. rsc.org For example, the conversion of an adamantane isomer with germanium in a bridging position to one with germanium in a bridgehead position is energetically favorable by approximately 39 kJ mol−1. rsc.org This synthetic strategy enables the creation of germasila-adamantanes with a defined germanium content and controlled regiochemistry. rsc.orgresearchgate.net

Table 3: Relevant Bond Dissociation Energies (BDEs) Driving Germasila-adamantane Rearrangement

| Bond | Bond Dissociation Energy (kJ mol−1) |

| Si–C | 373 |

| Ge–C | 326 |

| Si–Si | 318 |

| Si–Ge | 294 |

Data sourced from theoretical calculations on germasila-adamantane isomers. rsc.org

Advanced Analytical Techniques for Elucidating 1 Adamantyl Trimethyl Silane Chemistry

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1-Adamantyl(trimethyl)silane, providing detailed information about its molecular structure and behavior in solution.

A combination of ¹H, ¹³C, and ²⁹Si NMR experiments allows for the unambiguous structural assignment of this compound. Each nucleus provides a unique perspective on the molecular framework.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature a sharp singlet for the nine equivalent protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) group. The adamantyl group would show a set of distinct multiplets corresponding to the protons at the bridgehead (CH) and methylene (CH₂) positions, characteristic of the rigid cage structure. The integration of these signals would confirm the ratio of protons in the molecule.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. A signal at a high field (low ppm value) would correspond to the methyl carbons of the trimethylsilyl group. The adamantyl cage would display four distinct signals for its non-equivalent carbons: the quaternary carbon attached to the silicon, the three equivalent bridgehead carbons, the six equivalent methylene carbons adjacent to the bridgehead, and the three equivalent methylene carbons at the center of the cage faces.

²⁹Si NMR: As a spin-½ nucleus, ²⁹Si NMR is a powerful tool for directly probing the silicon environment, despite its low natural abundance and sensitivity. nih.gov For this compound, a single resonance is expected. Its chemical shift provides insight into the electronic environment around the silicon atom, influenced by the electron-donating adamantyl and methyl groups. The chemical shift would be distinct from other organosilanes, making it a useful diagnostic tool for reaction monitoring. rsc.org For instance, hydrosilylation reactions can be monitored by observing the disappearance of the Si-H signal and the appearance of new signals corresponding to the product. arkat-usa.org

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -Si(CH₃)₃ | ~0.1 | Singlet |

| Adamantyl -CH | Multiplets | Multiplets | |

| Adamantyl -CH₂ | Multiplets | Multiplets | |

| ¹³C | -Si(CH₃)₃ | ~ -1 | Quartet |

| Adamantyl C-Si | ~20-25 | Singlet | |

| Adamantyl Bridgehead CH | ~35-40 | Doublet | |

| Adamantyl CH₂ | ~40-45 | Triplet | |

| Adamantyl CH₂ | ~28-33 | Triplet | |

| ²⁹Si | Ad-Si(CH₃)₃ | ~ -5 to -15 | Singlet |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

NMR is also invaluable for monitoring the progress of reactions involving this compound. For example, in functionalization reactions, the appearance of new signals and shifts in existing ones can be used to track the consumption of reactants and the formation of products and intermediates in real-time. rsc.org

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. Due to the highly rigid and strain-free cage structure of the adamantane (B196018) moiety, significant conformational flexibility is not expected within the adamantyl group itself. wikipedia.org

The primary dynamic process of interest in this compound is the rotation around the C-Si single bond. While this rotation is typically fast at room temperature, the steric bulk of the adamantyl group could lead to a measurable rotational barrier. Low-temperature NMR studies could potentially resolve distinct conformers or measure the energy barrier to rotation. nih.gov Such studies can provide insights into the steric interactions between the adamantyl cage and the trimethylsilyl group, which can influence the compound's reactivity. For organosilanes in general, dynamic NMR can elucidate ion-polymer interactions and the dynamic behavior of polymer chains in hybrid electrolytes. researchgate.net

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For this compound, an X-ray crystal structure would provide exact bond lengths, bond angles, and torsion angles.

The adamantane cage is known to have C-C bond lengths of approximately 1.54 Å. wikipedia.org The structure of this compound would be expected to exhibit a tetrahedral geometry around the silicon atom, with C-Si-C angles close to 109.5°. The Si-C bond lengths to the adamantyl group and the methyl groups would be of particular interest, providing insight into the steric and electronic effects of the bulky adamantyl substituent. Studies on related adamantyl-substituted compounds have successfully used X-ray diffraction to establish their molecular and crystal structures. nih.gov

In the solid state, the packing of this compound molecules would be dictated by weak van der Waals forces. The analysis of the crystal packing can reveal information about intermolecular interactions and the supramolecular structure of the compound.

Table 2: Expected Structural Parameters from X-ray Crystallography

| Parameter | Expected Value |

|---|---|

| Si-C (methyl) Bond Length | ~1.87 Å |

| Si-C (adamantyl) Bond Length | ~1.90 Å |

| C-Si-C Bond Angle | ~109.5° |

| Adamantyl C-C Bond Length | ~1.54 Å |

| Crystal System | Dependent on packing |

Note: Values are based on typical organosilane and adamantane structures.

Mass Spectrometry for Reaction Progress Analysis and Complex Mixture Deconvolution

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. wikipedia.orglibretexts.org For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺•), followed by characteristic fragmentation.

The fragmentation pattern is expected to be dominated by cleavages that lead to stable ions. Key fragmentation pathways would include:

Loss of a methyl radical (•CH₃): This would produce a prominent peak at [M-15]⁺.

Cleavage of the Ad-Si bond: This can occur in two ways, leading to either the adamantyl cation (C₁₀H₁₅⁺, m/z = 135) or the trimethylsilyl cation ((CH₃)₃Si⁺, m/z = 73). Due to the stability of the tertiary adamantyl carbocation, the peak at m/z = 135 is expected to be a major, if not the base, peak in the spectrum.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Identity |

|---|---|---|

| 208 | [C₁₃H₂₄Si]⁺• | Molecular Ion (M⁺•) |

| 193 | [C₁₂H₂₁Si]⁺ | [M - CH₃]⁺ |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl Cation |

Mass spectrometry is also a powerful tool for online reaction monitoring, allowing for the direct analysis of chemical processes in real-time. nih.gov By coupling a mass spectrometer to a reaction vessel, the consumption of this compound and the formation of products and intermediates can be tracked with high sensitivity and specificity. This is particularly useful for optimizing reaction conditions and understanding complex reaction networks without the need for sample workup. researchgate.net

Spectroscopic Techniques for Characterizing Transient Intermediates (e.g., UV-Vis for Silylium (B1239981) Ions)

Many reactions of organosilanes proceed through highly reactive, transient intermediates such as silylium ions (R₃Si⁺). wikipedia.orgnih.gov The generation of a 1-adamantyl(trimethyl)silyl cation or, more likely, a 1-adamantyl-stabilized silylium ion via hydride or halide abstraction from a corresponding precursor is a plausible mechanistic step in various transformations. The controversy over the existence and "freeness" of silylium ions has spurred significant efforts in their spectroscopic and crystallographic characterization. rsc.org

While NMR spectroscopy and X-ray crystallography have been successfully used to characterize stable or donor-stabilized silylium ions, rsc.org UV-Vis spectroscopy can be a valuable tool for detecting and studying transient, charged species in solution. Silylium ions, like their carbocation analogues, are expected to have electronic transitions that absorb light in the UV or visible range.

The generation of a silylium ion from a this compound derivative in a non-coordinating solvent could be monitored by UV-Vis spectroscopy. The appearance of a new absorption band, its position (λₘₐₓ), and its intensity could provide evidence for the formation of the silylium ion and allow for the study of its stability and reactivity. While specific UV-Vis data for adamantyl-substituted silylium ions are scarce, the technique remains a potent method for probing such reactive intermediates in solution. libretexts.org

Conclusion and Future Perspectives in 1 Adamantyl Trimethyl Silane Research

Synthesis, Reactivity, and Applications: A Comprehensive Overview

The synthesis of 1-Adamantyl(trimethyl)silane has been achieved through various methods, with a notable approach involving the reaction of 1,3-dichloroadamantane (B103686) with silylating reagents in the presence of sodium in hexamethylphosphoramide (B148902) (HMPA). tandfonline.com This method, while effective, is indicative of the robust synthetic strategies often required for the functionalization of the adamantane (B196018) cage. The reactivity of this compound is largely dictated by the distinct properties of its two core components. The adamantyl group provides a sterically bulky and highly lipophilic scaffold, which can influence reaction kinetics and product distributions. nih.gov The trimethylsilyl (B98337) group, on the other hand, is a versatile functional handle. The silicon-carbon bond in this compound is relatively stable, yet it can be cleaved under specific conditions to generate either a reactive adamantyl anion or cation, opening pathways for further functionalization. acs.org

The applications of this compound, while not extensively commercialized, are inferred from the broader utility of adamantane and organosilicon compounds. The adamantane moiety is a well-established pharmacophore in medicinal chemistry, known to enhance the lipophilicity and metabolic stability of drug candidates. nih.govnih.gov Therefore, this compound serves as a valuable building block for the synthesis of novel pharmaceuticals. nih.gov In materials science, the incorporation of the adamantyl cage can impart desirable properties such as thermal stability and rigidity to polymers. chemrxiv.org Furthermore, related adamantyl-containing organosilicon compounds are being explored for their potential in nanoscale electronics and as ligands for catalysis. universityofcalifornia.edu

Table 1: Overview of this compound

| Aspect | Description | References |

| Synthesis | Reaction of 1,3-dichloroadamantane with silylating agents and Na-HMPA. | tandfonline.com |

| Key Reactivity | Steric hindrance from the adamantyl group; reactivity of the trimethylsilyl moiety. | nih.gov |

| Potential Applications | Pharmaceutical synthesis, polymer modification, materials science. | nih.govnih.govchemrxiv.orguniversityofcalifornia.edu |

Emerging Research Frontiers in Adamantyl-Organosilicon Chemistry

The field of adamantyl-organosilicon chemistry is witnessing the emergence of several exciting research frontiers. A significant area of focus is the development of "sila-adamantanes," which are silicon analogues of adamantane. nih.govdigitellinc.com These silicon nanoclusters are of interest as molecular building blocks for silicon-based nanomaterials and have potential applications in nanoelectronics and quantum computing. universityofcalifornia.edudigitellinc.com The ability to site-selectively functionalize sila-adamantane opens up possibilities for creating precisely structured silicon diamondoid materials. universityofcalifornia.edudigitellinc.com

Another burgeoning area is the use of adamantyl-organosilicon compounds in drug delivery systems. nih.gov The lipophilic nature of the adamantyl group can be exploited to improve the encapsulation and transport of therapeutic agents. nih.gov The organosilicon component can be tailored to control the release profile of the drug. Research is also being directed towards the synthesis of adamantane-containing dendrimers and other supramolecular structures where the silicon atoms act as key branching points or functionalizable nodes. nih.gov These complex architectures are being investigated for their utility in surface recognition and as scaffolds for bioactive peptides. nih.gov

Unexplored Reactivity Patterns and Synthetic Methodological Innovations

While the fundamental reactivity of this compound can be inferred from its constituent parts, there remain significant opportunities to explore novel reactivity patterns. The steric bulk of the adamantyl group can potentially lead to unusual selectivities in reactions involving the trimethylsilyl moiety. For instance, reactions that are typically sensitive to steric hindrance may proceed through unexpected pathways. Computational studies could provide valuable insights into the transition states of such reactions and help predict novel reactivity. nih.govhydrophobe.org

In terms of synthetic innovations, there is a continuous drive to develop more efficient and environmentally benign methods for the synthesis of adamantyl-organosilicon compounds. researchgate.netmdpi.comnih.gov This includes the development of new catalytic systems for the direct C-H silylation of adamantane, which would represent a more atom-economical approach compared to traditional methods that rely on pre-functionalized adamantane precursors. researchgate.net Furthermore, the development of novel methods for the controlled polymerization of adamantyl-containing organosilicon monomers could lead to new materials with unique thermal and mechanical properties. researchgate.net The exploration of mechanochemical and electrochemical methods for the synthesis and modification of these compounds also presents an intriguing avenue for future research. rsc.org

Table 2: Future Research Directions

| Research Area | Specific Focus | Potential Impact |

| Sila-Adamantanes | Site-selective functionalization and assembly into larger structures. | Advanced silicon-based nanomaterials for electronics. universityofcalifornia.edudigitellinc.com |

| Drug Delivery | Development of adamantyl-organosilicon based carriers and release systems. | Improved therapeutic efficacy and targeted drug delivery. nih.gov |

| Catalysis | Design of novel adamantyl-organosilicon ligands for transition metal catalysis. | Enhanced catalytic activity and selectivity in organic synthesis. universityofcalifornia.edu |

| Polymer Chemistry | Controlled polymerization of adamantyl-containing organosilicon monomers. | New polymers with enhanced thermal and mechanical stability. researchgate.net |

Challenges and Opportunities for Future Scholarly Endeavors

The future of research on this compound and related compounds is not without its challenges. A primary hurdle is the often-complex and multi-step synthesis of functionalized adamantane derivatives, which can be a barrier to their widespread investigation and application. nih.gov Overcoming this challenge will require the development of more efficient and scalable synthetic routes. researchgate.netmdpi.com Another challenge lies in the detailed characterization of the structure-property relationships in adamantyl-organosilicon materials. The rigidity and bulk of the adamantyl group can make these materials difficult to process and analyze.

Despite these challenges, the opportunities for future scholarly endeavors are vast. The unique combination of a diamondoid cage with a versatile organosilicon moiety provides a rich playground for fundamental chemical exploration and the development of new functional materials. The potential applications in medicine, electronics, and catalysis are significant and warrant continued investigation. nih.govchemrxiv.orguniversityofcalifornia.edu As our understanding of the synthesis and reactivity of these compounds grows, so too will our ability to design and create novel molecules and materials with tailored properties for a wide range of applications. The continued development of computational tools will also play a crucial role in guiding synthetic efforts and uncovering new areas of reactivity. nih.govhydrophobe.org

Q & A

Basic: What are the optimal synthetic routes for 1-Adamantyl(trimethyl)silane, and how do reaction conditions influence yield?

Answer:

this compound can be synthesized via Grignard or alkyllithium reagent addition to 1-adamantanone derivatives. For example, reductive coupling methods using TiCl3/Li have been effective for synthesizing adamantane-based alkenes, which can serve as precursors . Key factors include:

- Temperature control : Reactions often require low temperatures (−78°C to 0°C) to prevent side reactions.

- Solvent selection : Non-polar solvents (e.g., THF) enhance reaction efficiency by stabilizing intermediates.

- Catalyst optimization : Transition metal catalysts (e.g., Pd or Ni) improve silane functionalization .

Yield improvements (up to 85%) are achieved by purifying intermediates via column chromatography and verifying purity with GC or IR spectroscopy .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Methodological steps :

Chromatography : Use GC-MS or HPLC to assess purity (>98% is typical for synthetic batches) .

Spectroscopy :

- IR : Confirm Si–C and C–H adamantane vibrations (e.g., peaks at 1250 cm⁻¹ for Si–CH3) .

- NMR : ¹H NMR should show adamantyl proton signals at δ 1.6–2.1 ppm and Si–CH3 at δ 0.1–0.3 ppm .

X-ray crystallography : Resolve crystal structures to verify adamantyl-silane bonding geometry, as demonstrated for related compounds .

Advanced: How can computational methods (e.g., DFT) resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies in bioactivity data (e.g., enzyme inhibition) often arise from variations in molecular conformation or solvent interactions. Researchers should:

Perform DFT calculations : Optimize geometries to identify energetically stable conformers. For example, Hirshfeld surface analysis and interaction energy calculations reveal how adamantyl groups influence binding to targets like 11β-HSD1 .

Solvent modeling : Use COSMO-RS to simulate solvent effects on solubility and ligand-receptor interactions .

Validate experimentally : Compare computational predictions with in vitro assays (e.g., IC50 values) to reconcile contradictions .

Advanced: What strategies mitigate challenges in crystallizing this compound derivatives for structural studies?

Answer:

Adamantyl-silane compounds often form amorphous solids due to high lipophilicity. Strategies include:

- Co-crystallization : Use solvents like chloroform or dichloromethane, which promote π-π stacking or C–H⋯X interactions, as seen in adamantane-trichloromethane solvates .

- Temperature gradients : Slow evaporation at 4°C enhances crystal nucleation.

- Additives : Small amounts of hexafluoroisopropanol (HFIP) improve crystal lattice stability by reducing hydrophobic aggregation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile silane byproducts .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen at −20°C to prevent hydrolysis .

Advanced: How do steric effects of the adamantyl group influence the reactivity of this compound in cross-coupling reactions?

Answer:

The bulky adamantyl group imposes steric hindrance, which:

- Slows reaction kinetics : Requires longer reaction times (24–72 hrs) for Suzuki-Miyaura couplings.

- Dictates regioselectivity : Favors para-substitution in aryl halide partners, as observed in Pd-catalyzed reactions .

- Stabilizes intermediates : Adamantyl’s rigidity enhances transition-state stabilization, reducing side products. Quantitative analysis via Hammett plots or kinetic isotope effects can validate these observations .

Basic: What analytical techniques are recommended for quantifying this compound in complex mixtures?

Answer:

- GC-FID : Effective for volatile silanes; detection limits ~0.1 µg/mL .

- LC-MS/MS : Ideal for non-volatile derivatives; use C18 columns with methanol/water gradients .

- Elemental analysis : Verify silicon content (±0.3% accuracy) to confirm stoichiometry .

Advanced: How can researchers address discrepancies in reported lipophilicity (logP) values for this compound derivatives?

Answer:

Contradictory logP values often stem from measurement techniques (shake-flask vs. HPLC). To resolve:

Standardize methods : Use reversed-phase HPLC with octanol-saturated mobile phases.

Computational validation : Apply atomistic simulations (e.g., MD or COSMOmic) to predict partitioning behavior .

Cross-validate : Compare results with structurally similar adamantane-carboxylic acids (logP = 3.2 ± 0.1) as benchmarks .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Enzyme inhibition : The adamantyl group enhances binding to hydrophobic enzyme pockets (e.g., 11β-HSD1 inhibitors for metabolic syndrome) .

- Drug delivery : Silane moieties improve blood-brain barrier penetration, as seen in adamantane-based antivirals .

- Proteolysis-targeting chimeras (PROTACs) : Silane linkers enable precise control of E3 ligase recruitment .

Advanced: How can researchers design experiments to probe the hydrolytic stability of this compound under physiological conditions?

Answer:

Kinetic studies : Monitor Si–O bond cleavage rates via ²⁹Si NMR in buffered solutions (pH 7.4, 37°C) .

Accelerated degradation : Use high-temperature (60°C) or acidic conditions (pH 2) to simulate long-term stability.

Mass spectrometry : Identify hydrolysis products (e.g., trimethylsilanol) to map degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.